3,4-Dichloro-5-(trifluoromethyl)benzyl bromide
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Overview
Description
3,4-Dichloro-5-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C8H4BrCl2F3. It is characterized by the presence of dichloro and trifluoromethyl groups attached to a benzyl bromide core. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Mechanism of Action
Target of Action
It’s known that benzylic bromides can undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . These reactions suggest that the compound may interact with various biological targets, depending on the specific context.
Mode of Action
The mode of action of 3,4-Dichloro-5-(trifluoromethyl)benzyl bromide is likely to involve the interaction of the benzylic bromide moiety with its targets. This interaction could involve nucleophilic substitution or free radical reactions at the benzylic position . The exact nature of these interactions and the resulting changes would depend on the specific biological context and the nature of the target.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other molecules that could interact with the compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-(trifluoromethyl)benzyl bromide typically involves the bromination of 3,4-dichloro-5-(trifluoromethyl)toluene. One common method includes dissolving the starting material in a suitable solvent like toluene, followed by the addition of brominating agents such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-5-(trifluoromethyl)benzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding benzyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) or acetonitrile (CH3CN).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.
Major Products
The major products formed from these reactions include substituted benzyl derivatives, benzyl alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-Dichloro-5-(trifluoromethyl)benzyl bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the development of new chemical reactions.
Biology: The compound can be used to modify biomolecules for studying their functions and interactions.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzyl bromide
- 3,5-Difluorobenzyl bromide
- 3,5-Bis(trifluoromethyl)benzyl bromide
Uniqueness
3,4-Dichloro-5-(trifluoromethyl)benzyl bromide is unique due to the presence of both dichloro and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties influence its reactivity and make it suitable for specific applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
5-(bromomethyl)-1,2-dichloro-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl2F3/c9-3-4-1-5(8(12,13)14)7(11)6(10)2-4/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYHLYVDLXQFAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl2F3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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